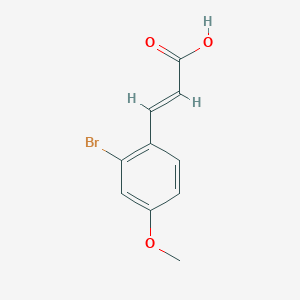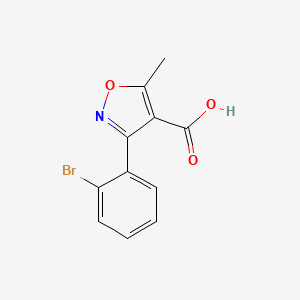
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride to form 2-bromo-phenyl-oxime, which is then subjected to cyclization with acetic anhydride to yield the isoxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Carboxylation Reactions: The carboxylic acid group can be modified through esterification or amidation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Isoxazoles: Derivatives with different substituents on the phenyl ring.
Ester and Amide Derivatives: Products formed through reactions involving the carboxylic acid group.
Scientific Research Applications
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the isoxazole ring can influence its electronic properties and reactivity.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid
Comparison: 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
InChI Key |
GKVRJKNCIUJKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


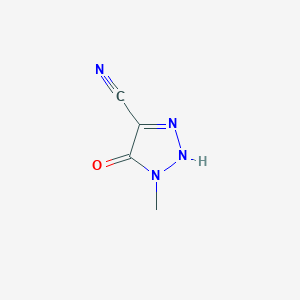
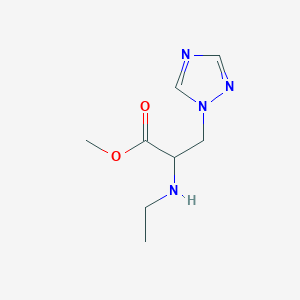
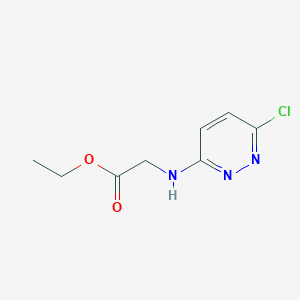
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
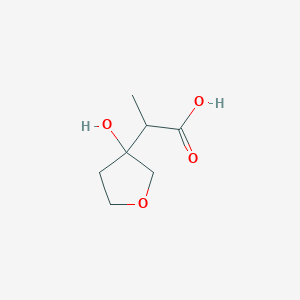
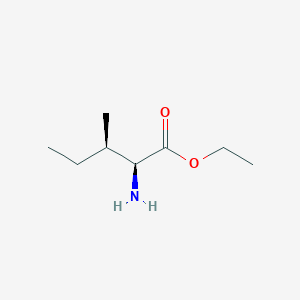
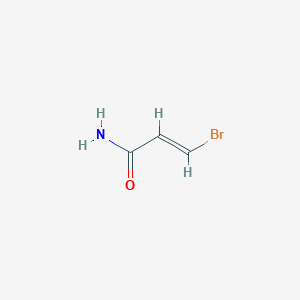
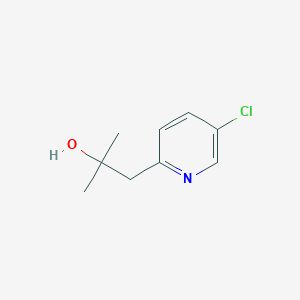
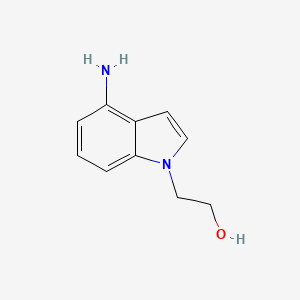

![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)


